molecular formula C21H26Cl2N4 B1655015 Bis-(m-chlorophenylpiperazino)-methane CAS No. 30534-29-3

Bis-(m-chlorophenylpiperazino)-methane

Cat. No.: B1655015
CAS No.: 30534-29-3
M. Wt: 405.4 g/mol
InChI Key: MZAJTJOMSOORSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(m-chlorophenylpiperazino)-methane is a chemical compound with the molecular formula C₁₄H₁₄Cl₂N₄ It is characterized by the presence of two m-chlorophenylpiperazine groups attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(m-chlorophenylpiperazino)-methane typically involves the reaction of m-chlorophenylpiperazine with a suitable methylene-diamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Bis-(m-chlorophenylpiperazino)-methane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of chlorophenylpiperazine derivatives.

  • Reduction: Production of reduced phenylpiperazine derivatives.

  • Substitution: Generation of alkylated phenylpiperazine derivatives.

Scientific Research Applications

Bis-(m-chlorophenylpiperazino)-methane has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate the interaction of phenylpiperazine derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis-(m-chlorophenylpiperazino)-methane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bis-(m-chlorophenylpiperazino)-methane is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other phenylpiperazine derivatives, such as m-phenylpiperazine and p-chlorophenylpiperazine.

  • Uniqueness: this compound stands out due to its specific structural features and the presence of two m-chlorophenylpiperazine groups, which confer distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N4/c22-18-3-1-5-20(15-18)26-11-7-24(8-12-26)17-25-9-13-27(14-10-25)21-6-2-4-19(23)16-21/h1-6,15-16H,7-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAJTJOMSOORSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952835
Record name 1,1'-Methylenebis[4-(3-chlorophenyl)piperazine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30534-29-3
Record name Piperazine, 1,1'-methylenebis(4-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030534293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Methylenebis[4-(3-chlorophenyl)piperazine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-(m-chlorophenylpiperazino)-methane
Reactant of Route 2
Reactant of Route 2
Bis-(m-chlorophenylpiperazino)-methane
Reactant of Route 3
Bis-(m-chlorophenylpiperazino)-methane
Reactant of Route 4
Reactant of Route 4
Bis-(m-chlorophenylpiperazino)-methane
Reactant of Route 5
Bis-(m-chlorophenylpiperazino)-methane
Reactant of Route 6
Bis-(m-chlorophenylpiperazino)-methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.